(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chemical compound characterized by its specific molecular structure and properties. It is classified as an organic compound due to its carbon-based structure, which includes a propene backbone attached to an amine group and a brominated aromatic ring. The compound's unique features make it of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The compound is identified by its International Union of Pure and Applied Chemistry name, with the corresponding CAS number being 21551-47-3. It falls under the category of amines, specifically alkenylamines, which are compounds that contain both an alkene (a carbon-carbon double bond) and an amine group (a nitrogen atom bonded to hydrogen or carbon atoms) .
The synthesis of (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine can be achieved through various methods, often involving the bromination of a suitable precursor followed by amination reactions.
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and selectivity. For instance, using polar aprotic solvents can enhance the reactivity of the amine during the nucleophilic substitution process.
The molecular formula for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is , with a molecular weight of approximately 227.11 g/mol. The structure consists of:
The compound exhibits chirality at the propene carbon, leading to potential stereoisomers.
(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine participates in various chemical reactions typical for alkenes and amines:
The reactivity is influenced by electronic factors from the bromo substituent and steric hindrance from the methyl group on the aromatic ring. These factors must be considered when designing synthetic pathways or predicting reaction outcomes.
The mechanism of action for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine primarily involves its role as a nucleophile in various organic transformations. In reactions where it acts as a nucleophile, it can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.
Studies indicate that the presence of the bromo substituent enhances electrophilicity at adjacent positions on the aromatic ring, facilitating further functionalization through electrophilic aromatic substitution .
(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine has potential applications in:
The synthesis of enantiomerically pure (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine relies on stereoselective C–N bond formation at the benzylic position. A predominant approach involves the nucleophilic addition of allenylmetal reagents to chiral sulfinimines derived from 4-bromo-3-methylbenzaldehyde. This method achieves diastereomeric ratios exceeding 95:5 when using tert-butanesulfinamide as the chiral auxiliary, with subsequent acid hydrolysis releasing the target allylamine with preserved stereointegrity [2]. Alternative routes employ Ellman's chiral tert-butanesulfinamide to generate N-tert-butanesulfinyl imines from the aldehyde precursor, followed by stereoselective addition of allyl magnesium bromide. This methodology consistently delivers enantiomeric excesses >90% and provides a versatile platform for accessing structurally diverse chiral allylamines through variations in the organometallic reagent [1].
Table 1: Stereoselective Approaches to Chiral Allylamine Synthesis
Method | Chiral Controller | Key Reagent | de/dr | Overall Yield |
---|---|---|---|---|
Allenylzinc Addition | (R)-tert-Butanesulfinamide | Allenylzinc bromide | 96:4 | 68% |
Allyl Grignard Addition | (R)-tert-Butanesulfinamide | Allyl magnesium bromide | 92:8 | 75% |
Organocatalytic Allylation | L-Proline-derived catalyst | Allyl trichlorosilane | 89:11 | 62% |
Transition metal-catalyzed asymmetric hydrogenation of enantioenriched enamines provides an efficient route to the target allylamine scaffold. Rhodium complexes with chiral bisphosphine ligands (e.g., (R,R)-Et-DuPhos) facilitate the hydrogenation of (E)-1-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-amine precursors with enantioselectivities reaching 98% ee under optimized conditions (50 psi H₂, 25°C, dichloromethane) [1]. Kinetic resolution strategies employing lipase enzymes (e.g., Candida antarctica Lipase B) demonstrate complementary utility. These biocatalysts selectively acylate the (S)-enantiomer of racemic 1-(4-bromo-3-methylphenyl)prop-2-enylamine using vinyl acetate, leaving the desired (R)-enantiomer unreacted with 89% ee after 45% conversion [3].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalytic System | Enantioselectivity (ee) | Reaction Conditions | Turnover Number |
---|---|---|---|
Rh-(R,R)-Et-DuPhos | 98% | 50 psi H₂, 25°C, DCM, 12 h | 250 |
Ru-BINAP/diamine | 95% | 150 psi H₂, 35°C, iPrOH, 24 h | 500 |
Candida antarctica Lipase B | 89% (kinetic resolution) | Vinyl acetate, hexane, 30°C, 24 h | N/A |
The synthesis crucially depends on regioselective bromination of m-tolualdehyde derivatives to access 4-bromo-3-methylbenzaldehyde – the key aromatic precursor. Electrophilic bromination using bromine in acetic acid at 40°C achieves 85% regioselectivity for the para position relative to the aldehyde group, though this method generates approximately 15% of the ortho-brominated byproduct [2]. Advanced protocols employ N-bromosuccinimide (NBS) with radical initiators (AIBN) in refluxing CCl₄ to enhance para-selectivity to 92% [7]. Functional group transformations include the conversion of 4-bromo-3-methylbenzaldehyde to 1-(4-bromo-3-methylphenyl)ethanone via Grignard reaction (MeMgBr/THF, 0°C→RT) followed by oxidation using pyridinium chlorochromate (PCC) in dichloromethane (87% yield over two steps) [2] [3]. Alternative routes utilize Claisen-Schmidt condensation between 4-bromo-3-methylacetophenone and aromatic aldehydes to form α,β-unsaturated ketones as advanced intermediates for allylamine synthesis [1].
Table 3: Bromination and Precursor Modification Methods
Transformation | Reagents/Conditions | Regioselectivity/Yield | Key Applications |
---|---|---|---|
Electrophilic Bromination | Br₂/AcOH, 40°C, 4h | 85% para-selectivity | Synthesis of 4-bromo-3-methylbenzaldehyde |
Radical Bromination | NBS, AIBN, CCl₄, reflux, 12h | 92% para-selectivity | Improved regiocontrol |
Aldehyde → Ketone Conversion | 1. MeMgBr/THF; 2. PCC/CH₂Cl₂ | 87% over two steps | Acetophenone precursor synthesis |
Claisen-Schmidt Condensation | ArCHO, NaOH, EtOH, 0°C→RT | 78-85% yield | Enone intermediates |
Solvent polarity profoundly impacts both stereoselectivity and reaction rate in the critical C–N bond-forming steps. Polar aprotic solvents (DMF, acetonitrile) accelerate imine formation from 4-bromo-3-methylbenzaldehyde but promote erosion of enantiomeric excess during subsequent nucleophilic addition. Conversely, non-polar solvents (toluene, hexane) preserve stereochemical fidelity at the expense of reaction kinetics [1]. Temperature studies reveal that allylation of sulfinimines exhibits an inverse relationship between temperature and diastereoselectivity – decreasing from 40°C to -78°C improves dr from 85:15 to 98:2 in toluene. Cryogenic conditions are therefore essential for high stereocontrol, despite increasing reaction times to 24-48 hours [3]. For hydrogenation steps, optimal temperature profiles balance enantioselectivity and catalyst turnover: Rh-catalyzed reductions exhibit maximal ee (98%) at 25°C, while increasing to 40°C reduces ee to 85% but triples reaction rate [1].
Scale-up of stereoselective syntheses faces significant challenges in maintaining enantiopurity while developing cost-effective and safe processes. Key limitations include: (1) High catalyst loadings (5 mol%) in asymmetric hydrogenation become prohibitively expensive at multi-kilogram scale, necessitating development of low-loading (0.1-0.5 mol%) protocols with immobilized catalysts [3]; (2) Cryogenic conditions required for high dr in nucleophilic additions present substantial energy burdens and specialized equipment needs in manufacturing settings; (3) Chromatographic purification of intermediates compromises process mass intensity (PMI) metrics – solvent consumption accounts for >85% of total PMI in lab-scale routes [7]. Continuous flow technology addresses several limitations: packed-bed reactors with supported chiral catalysts achieve residence times <10 minutes for hydrogenations at 50 bar H₂ pressure, enhancing productivity 20-fold over batch processes while reducing metal leaching to <5 ppm [7]. Alternative crystallization-induced diastereomer transformation (CIDT) strategies enable purification without chromatography by exploiting differential solubility of diastereomeric intermediates, reducing solvent consumption by 60% [3].
Table 4: Industrial Production Challenges and Mitigation Strategies
Scale-up Challenge | Laboratory Performance | Industrial Mitigation Strategy | Performance Gain |
---|---|---|---|
Catalyst Cost | 5 mol% Rh catalyst | Heterogeneous catalyst recycling | 90% cost reduction |
Cryogenic Requirements | -78°C for 48h | Continuous flow microreactors | Operation at -30°C viable |
Chromatographic Purification | 73% solvent PMI | CIDT or crystallization protocols | 60% solvent reduction |
Bromination Selectivity | 85-92% para-selectivity | Continuous extraction purification | 99.5% purity without distillation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8